REACTION_CXSMILES
|
[CH2:1]1[CH2:10][C:8](=O)[C:4]2[CH:5]=[CH:6][S:7][C:3]=2[CH2:2]1.C[Si]([C:15]#[N:16])(C)C>C(#N)C.[I-].[Zn+2].[I-]>[C:15]([C:8]1[C:4]2[CH:5]=[CH:6][S:7][C:3]=2[CH2:2][CH2:1][CH:10]=1)#[N:16] |f:3.4.5|
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Name
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|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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C1CC2=C(C=CS2)C(=O)C1
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Name
|
|
Quantity
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18 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)C#N
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
6.2 g
|
Type
|
catalyst
|
Smiles
|
[I-].[Zn+2].[I-]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred at room temperature for 5 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
|
Type
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DISSOLUTION
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Details
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The residue was dissolved in pyridine (65 ml)
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Type
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ADDITION
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Details
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by adding phosphryl chloride (15 ml) dropwise at room temperature
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 30 minutes
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Duration
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30 min
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was cooled with ice
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Type
|
ADDITION
|
Details
|
was added dropwise isopropanol
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto ice water
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
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Details
|
The extract was washed by hydrochloric acid, water
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated aqueous solution of sodium chloride successively, dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CCCC=2SC=CC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |